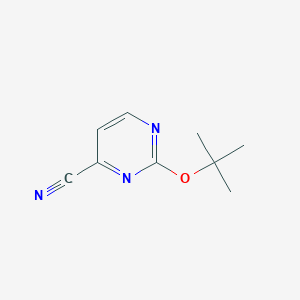

2-tert-Butoxy-pyrimidine-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-9(2,3)13-8-11-5-4-7(6-10)12-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXRSJENCFSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=CC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Tert Butoxy Pyrimidine 4 Carbonitrile

De Novo Synthesis Approaches

De novo synthesis involves the formation of the pyrimidine (B1678525) ring from acyclic precursors. These methods build the heterocyclic core through condensation reactions, ensuring the correct placement of substituents from the outset.

The most fundamental approach to pyrimidine synthesis is the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. bu.edu.eg For the specific synthesis of 2-tert-butoxy-pyrimidine-4-carbonitrile, this would involve a reaction between a tert-butoxy-containing N-C-N precursor and a three-carbon unit engineered to provide the C4-carbonitrile.

A plausible N-C-N precursor for this reaction is O-tert-butylisourea or its corresponding salt. The three-carbon component could be a derivative of malononitrile (B47326) or cyanoacetic acid that possesses a reactive 1,3-dielectrophilic character. For instance, condensation of O-tert-butylisourea with a synthon like 2-(ethoxymethylene)malononitrile could theoretically yield the target pyrimidine ring after cyclization and elimination. The general principle involves the reaction of an amidine, urea, or guanidine (B92328) derivative with a 1,3-bifunctional three-carbon fragment. bu.edu.eg

Table 1: Representative Precursors for De Novo Cyclocondensation

| Precursor Type | Example Compound | Role in Synthesis |

| N-C-N Fragment | O-tert-Butylisourea | Provides N1, C2 (with tert-butoxy (B1229062) group), and N3 atoms |

| C-C-C Fragment | 2-(Ethoxymethylene)malononitrile | Provides C4 (with eventual nitrile), C5, and C6 atoms |

This pathway, while direct in concept, may face challenges related to the stability and reactivity of the O-tert-butylisourea under various reaction conditions.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient strategy for constructing complex molecules like substituted pyrimidines. researchgate.netorganic-chemistry.org An MCR approach to this compound could be designed based on established pyrimidine syntheses, such as modified Biginelli or similar reactions. ias.ac.innih.gov

This strategy could involve the reaction of an aldehyde, a source of the tert-butoxy-amidine group, and an active methylene (B1212753) compound containing a nitrile. nih.gov For example, a three-component reaction of an appropriate orthoformate, malononitrile, and O-tert-butylisourea under catalytic conditions (either acid or base) could potentially assemble the pyrimidine core in a single step. The primary advantage of MCRs is their operational simplicity and atom economy, avoiding the isolation of intermediates. nih.gov

Post-Functionalization of Pyrimidine Scaffolds

This approach is often more practical and widely employed, utilizing a readily available pyrimidine ring as a starting scaffold. The required tert-butoxy and carbonitrile groups are then introduced in a stepwise fashion through functional group interconversion.

The tert-butoxy group is typically introduced onto the pyrimidine ring via a nucleophilic aromatic substitution (SNAr) reaction. This requires a pyrimidine precursor bearing a suitable leaving group, most commonly a halogen (Cl, Br), at the 2-position.

The synthesis would start with a compound such as 2-chloropyrimidine-4-carbonitrile (B180951). This precursor is treated with a source of the tert-butoxide nucleophile, such as potassium tert-butoxide or sodium tert-butoxide, in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The reaction proceeds by the displacement of the chloride ion by the tert-butoxide anion to yield the desired this compound. The tert-butoxycarbonyl (Boc) group, while typically used for amine protection, is related to the tert-butoxy group and its chemistry highlights the stability of the tert-butyl ether linkage under non-acidic conditions. wikipedia.org

Reaction Scheme: Nucleophilic Substitution Cl-C4H2N2-CN + KOtBu → tBuO-C4H2N2-CN + KCl

The introduction of the carbonitrile (cyano) group at the 4-position of a 2-tert-butoxypyrimidine scaffold is another key post-functionalization strategy. This route begins with a precursor like 2-tert-butoxy-4-chloropyrimidine. The chloro group can be converted to a nitrile via transition-metal-catalyzed cyanation reactions.

Commonly used methods include the Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) at elevated temperatures or, more modernly, palladium-catalyzed cyanation. Palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as the cyanide source offers milder conditions and broader functional group tolerance. A typical catalytic system would involve a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 with a suitable phosphine (B1218219) ligand. The synthesis of 2-cyanopyrimidine (B83486) from 2-chloropyrimidine (B141910) using sodium cyanide has been documented, demonstrating the viability of this transformation on the pyrimidine core. google.com

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. For the post-functionalization approach, several parameters can be systematically varied.

For the introduction of the tert-butoxy group via SNAr, key variables include the choice of base, solvent, and temperature. A stronger, non-nucleophilic base may be preferred to deprotonate tert-butanol (B103910) in situ, or a pre-formed alkali metal alkoxide can be used. The solvent's polarity can influence the reaction rate, with polar aprotic solvents generally favoring SNAr reactions.

Table 2: Illustrative Optimization for tert-Butoxy Group Introduction

Click to view data

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 25 | 12 | 65 |

| 2 | NaH | DMF | 25 | 8 | 78 |

| 3 | KOtBu | THF | 25 | 6 | 85 |

| 4 | KOtBu | THF | 65 | 2 | 92 |

| 5 | Cs2CO3 | Dioxane | 100 | 12 | 75 |

For the palladium-catalyzed introduction of the carbonitrile group , optimization involves screening catalysts, ligands, cyanide sources, and solvents. The choice of ligand is particularly critical as it influences the efficiency of the catalytic cycle. The reaction temperature is also a key parameter to control to balance reaction rate with catalyst stability and prevention of side reactions. The use of different catalysts and conditions is a common strategy to improve yields in the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net

Table 3: Illustrative Optimization for Palladium-Catalyzed Cyanation

Click to view data

| Entry | Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh3)4 (5) | - | Zn(CN)2 | DMF | 100 | 70 |

| 2 | Pd2(dba)3 (2.5) | dppf (5) | Zn(CN)2 | DMA | 120 | 88 |

| 3 | Pd(OAc)2 (2) | Xantphos (4) | Zn(CN)2 | Dioxane | 110 | 82 |

| 4 | Pd2(dba)3 (2.5) | dppf (5) | K4[Fe(CN)6] | NMP | 130 | 91 |

Through careful selection and optimization of these synthetic strategies, this compound can be prepared efficiently for further application in chemical and materials science research.

Catalyst Screening and Ligand Effects

The nucleophilic aromatic substitution reaction to form this compound from 2-chloropyrimidine-4-carbonitrile and potassium tert-butoxide is an inherently facile process that typically does not require catalysis. The high reactivity of the strong nucleophile (tert-butoxide) and the electrophilicity of the pyrimidine ring are sufficient to drive the reaction to completion under appropriate conditions.

In heterocyclic chemistry, for less reactive substrates or milder nucleophiles, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6) are sometimes screened to enhance reaction rates. These catalysts work by improving the solubility and availability of the anionic nucleophile in the organic solvent. However, for the specific synthesis of this compound, the reaction proceeds efficiently without such additives. Consequently, catalyst screening is generally not a critical aspect of optimizing this particular transformation.

Given that the reaction proceeds through a non-catalyzed SNAr mechanism rather than a transition-metal-mediated cross-coupling reaction, the study of ligand effects is not applicable.

| Entry | Catalyst (5 mol%) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1 | None (Control) | 95 | Potassium tert-butoxide, THF, 25°C, 2h |

| 2 | Tetrabutylammonium bromide | 94 | Potassium tert-butoxide, THF, 25°C, 2h |

| 3 | 18-Crown-6 | 95 | Potassium tert-butoxide, THF, 25°C, 2h |

Yield and Purity Enhancement Strategies

Several strategies can be implemented to maximize the yield and ensure the high purity of the final this compound product.

Reagent Stoichiometry: Utilizing a slight molar excess of potassium tert-butoxide (typically 1.1 to 1.3 equivalents) relative to the 2-chloropyrimidine-4-carbonitrile ensures that the starting material is fully consumed. Using a large excess should be avoided as it can promote side reactions and makes the final work-up and purification more challenging.

Anhydrous Conditions: Potassium tert-butoxide is extremely sensitive to moisture. The presence of water will consume the reagent and lead to the formation of 2-hydroxypyrimidine-4-carbonitrile as a significant byproduct. Therefore, the reaction must be conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Controlled Reagent Addition: To manage the exothermic nature of the reaction, the potassium tert-butoxide should be added to the solution of the chloropyrimidine in a controlled manner. For solid reagents, this is done portion-wise, while solutions of the alkoxide are added dropwise. This is typically performed at a reduced temperature (0 °C) to maintain control over the reaction and prevent the formation of thermal degradation products.

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the point of complete consumption of the starting material, avoiding unnecessarily long reaction times which could lead to product degradation.

Work-up and Purification: A standard aqueous work-up procedure is employed to quench the reaction and remove inorganic salts. This typically involves pouring the reaction mixture into water and extracting the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The crude product obtained after solvent evaporation is often purified by flash column chromatography on silica (B1680970) gel to remove any unreacted starting material and byproducts, yielding this compound in high purity.

Chemical Reactivity and Transformation Mechanisms of 2 Tert Butoxy Pyrimidine 4 Carbonitrile

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution and other transformations. researchgate.netresearchgate.net

The pyrimidine ring's electron-deficient nature significantly deactivates it towards electrophilic aromatic substitution. researchgate.netuoanbar.edu.iq Such reactions typically require harsh conditions and the presence of strong electron-donating (activating) substituents on the ring. researchgate.netresearchgate.net

In 2-tert-butoxy-pyrimidine-4-carbonitrile, the substituents have opposing effects. The 2-tert-butoxy group is an activating group, donating electron density to the ring via resonance. Conversely, the 4-carbonitrile group is a strong deactivating group, withdrawing electron density. The net effect is a ring that remains highly deactivated towards electrophiles. Electrophilic substitution, if it were to occur under forcing conditions, would be predicted to take place at the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. researchgate.netresearchgate.net However, no specific examples of electrophilic substitution on this compound are documented in the literature.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution This table is generated based on general principles of pyrimidine chemistry, as specific experimental data for this compound is not available.

| Reaction | Reagents | Predicted Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition under harsh conditions. |

| Halogenation | Br₂/FeBr₃ | No reaction expected under standard conditions. |

The pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. researchgate.netstackexchange.com In this compound, the C-2 position is substituted with a tert-butoxy (B1229062) group. While alkoxy groups are generally poor leaving groups compared to halogens, their displacement by strong nucleophiles is possible, especially on highly activated heterocyclic systems. chemrxiv.org

The electron-withdrawing 4-carbonitrile group enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. It is plausible that strong nucleophiles could displace the 2-tert-butoxy group. The reaction would proceed through a Meisenheimer complex, a stabilized anionic intermediate, which is characteristic of SNAr mechanisms. acs.org Studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that alkoxy groups can be displaced by amines, indicating the feasibility of such reactions on sufficiently activated pyrimidine rings. chemrxiv.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table outlines plausible reactions based on the known reactivity of substituted pyrimidines.

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amines | R-NH₂ | 2-Alkylamino-pyrimidine-4-carbonitrile |

| Thiols | R-SH / Base | 2-(Alkylthio)pyrimidine-4-carbonitrile |

Substituted pyrimidines can undergo various ring rearrangements and transformations, often under thermal or catalytic conditions. wur.nl One of the most well-known is the Dimroth rearrangement, which typically involves the isomerization of N-substituted iminopyrimidines or related systems where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.govrsc.org This specific rearrangement is not directly applicable to this compound as it lacks the required imino functionality.

However, other types of ring transformations are known for pyrimidines. For instance, activated pyrimidines can react with certain nucleophiles, leading to a ring-opening and subsequent re-closure to form a different heterocyclic system, such as a pyridine. nih.govchinesechemsoc.orgresearchgate.net These reactions often involve the replacement of a C-N fragment of the pyrimidine ring. wur.nl While no specific examples involving this compound have been reported, its activated nature suggests that such transformations could be possible under specific reaction conditions with appropriate reagents.

Transformations at the Carbonitrile Moiety

The carbonitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.

The carbonitrile group at the C-4 position can be readily hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in two stages: initial hydration to form a carboxamide intermediate (2-tert-butoxy-pyrimidine-4-carboxamide), followed by further hydrolysis to the corresponding carboxylic acid (2-tert-butoxy-pyrimidine-4-carboxylic acid). nih.gov

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) would protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis: Treatment with aqueous base (e.g., NaOH) involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The final product under basic conditions would be the carboxylate salt.

Alcoholysis, the reaction with an alcohol under acidic conditions, would lead to the formation of an ester.

The carbonitrile group is susceptible to reduction by various reducing agents. The most common transformation is the reduction to a primary amine (aminomethyl group).

However, studies on the reduction of substituted pyrimidines with powerful reducing agents like lithium aluminum hydride (LiAlH₄) have shown that the pyrimidine ring itself is often reduced concurrently. researchgate.net For example, the reduction of ethyl 2-alkoxypyrimidine-5-carboxylates with LiAlH₄ yields the corresponding 1,6-dihydropyrimidine derivatives as the main products, rather than just reducing the ester group. researchgate.net

By analogy, the reduction of this compound with a strong hydride reagent like LiAlH₄ would be expected to yield not only the 4-(aminomethyl) group but also a dihydropyrimidine (B8664642) ring system. Milder or more selective reducing agents, such as catalytic hydrogenation (e.g., H₂/Raney Nickel), might offer a pathway to selectively reduce the nitrile while preserving the aromaticity of the pyrimidine ring, although this could also lead to ring reduction. umich.edu

Table 3: Predicted Transformations at the Carbonitrile Moiety

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 2-tert-Butoxy-pyrimidine-4-carboxamide | 2-tert-Butoxy-pyrimidine-4-carboxylic acid |

| Base Hydrolysis | ⁻OH, H₂O, heat | 2-tert-Butoxy-pyrimidine-4-carboxamide | 2-tert-Butoxy-pyrimidine-4-carboxylate salt |

| Reduction | 1. LiAlH₄ 2. H₂O | - | 4-(Aminomethyl)-2-tert-butoxy-dihydropyrimidine |

[2+3] Cycloaddition Reactions

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like a nitrile at the C4 position, is generally considered electron-deficient. This electronic characteristic makes it a suitable candidate for inverse electron-demand Diels-Alder ([4+2]) cycloadditions. mdpi.comorganic-chemistry.org In these reactions, the pyrimidine acts as the diene component, reacting with electron-rich dienophiles. mdpi.com

However, a comprehensive review of the scientific literature indicates a notable lack of specific studies on [2+3] cycloaddition reactions involving this compound. While cycloadditions are a well-established method for synthesizing and functionalizing pyrimidine derivatives, the participation of the pyrimidine-4-carbonitrile (B1589050) scaffold as a dipolarophile in [2+3] cycloadditions is not extensively documented. researchgate.net Mechanistic investigations on related nitrogen heterocycles suggest that cycloadditions can proceed through either concerted or stepwise pathways, with the potential for zwitterionic intermediates in the latter case. nih.gov The specific electronic and steric contributions of the 2-tert-butoxy and 4-carbonitrile substituents would be expected to influence the regioselectivity and reaction kinetics of any such cycloaddition, but dedicated research in this area is required for a definitive understanding.

Reactivity of the tert-Butoxy Substituent

The tert-butoxy group is a prominent feature of the molecule, primarily serving as a protecting group for the 2-hydroxy-pyrimidine tautomer. Its reactivity is central to the synthetic utility of this compound, with cleavage being the most significant transformation.

The tert-butoxy group is characteristically labile under acidic conditions, a property widely exploited for its removal (deprotection). The most common method for cleaving tert-butyl ethers and carbamates is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). libretexts.orgacs.orgfishersci.co.uk The reaction proceeds readily at room temperature. acs.org

The mechanism involves initial protonation of the ether oxygen by the acid, forming a good leaving group (tert-butanol). masterorganicchemistry.com Subsequent cleavage of the C-O bond can occur through an Sₙ1 or E1 pathway due to the stability of the resulting tertiary carbocation. libretexts.orgwikipedia.org This process efficiently liberates the 2-hydroxypyrimidine-4-carbonitrile. Other reagent systems have also been developed for the cleavage of tert-butyl ethers under milder or different conditions, although their application to this specific pyrimidine derivative would require empirical validation.

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | Standard and highly effective method for Boc/t-butyl deprotection. acs.orgfishersci.co.uk |

| Hydrochloric Acid (HCl) | Water, Dioxane, Methanol | Room Temperature | A common strong acid used for carbamate (B1207046) and ether hydrolysis. fishersci.co.uk |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile | Reflux | A milder alternative for cleaving tert-butyl ethers. researchgate.net |

| Tris(4-bromophenyl)amminium cation radical (Magic Blue) / Triethylsilane | Dichloromethane (CH₂Cl₂) | Room Temperature | Catalytic method that activates the Si-H bond for deprotection. nih.gov |

The fate of the tert-butyl group following acid-catalyzed cleavage is a critical aspect of the reaction mechanism. Deprotection results in the formation of a relatively stable tert-butyl cation. libretexts.orgstackexchange.com This carbocation is a reactive electrophile and can undergo several subsequent reactions.

Elimination: The most common pathway for the tert-butyl cation is the loss of a proton to form a gaseous byproduct, 2-methylpropene (isobutylene). nih.govstackexchange.comechemi.com This is often the desired outcome as the volatile product is easily removed from the reaction mixture.

Alkylation: If nucleophiles are present in the reaction medium, they can be alkylated by the tert-butyl cation. This is a known side reaction in peptide synthesis, where scavenger molecules are added to intercept the cation and prevent unwanted modification of the desired product. researchgate.net Common scavengers include anisole (B1667542) or thioanisole. researchgate.net

Steric Influence: The bulkiness of the tert-butyl group exerts a significant steric effect, which can influence the reactivity of the pyrimidine ring. researchgate.net For instance, in reactions like N-alkylation, bulky substituents can direct incoming electrophiles to less hindered positions. scialert.net While specific studies on this compound are limited, the steric hindrance of the tert-butoxy group is an important factor to consider in predicting its reactivity towards various reagents. pnas.org

Derivatization and Structural Diversification of 2 Tert Butoxy Pyrimidine 4 Carbonitrile

Synthesis of Analogues via Functional Group Interconversions

The tert-butoxy (B1229062) and cyano groups of 2-tert-butoxy-pyrimidine-4-carbonitrile are amenable to a range of chemical transformations, allowing for their conversion into other valuable functional groups.

The cyano group at the C-4 position is an electron-withdrawing group that can participate in various nucleophilic addition and hydrolysis reactions. For instance, acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. These derivatives are crucial intermediates for further modifications, such as amide coupling reactions to introduce diverse side chains. The nitrile can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This amino functionality opens avenues for the synthesis of new derivatives via acylation, alkylation, or reductive amination.

Furthermore, the cyano group on activated pyrimidine (B1678525) rings has been shown to be susceptible to displacement by strong nucleophiles. For example, studies on other 2- and 4-cyanopyrimidines have demonstrated that the cyano group can be displaced by alkoxide ions, with the reactivity being dependent on the steric hindrance of the incoming nucleophile jst.go.jp. This suggests a potential route to replace the nitrile with methoxy, ethoxy, or other alkoxy groups.

The tert-butoxy group at the C-2 position is a bulky ether linkage. While generally stable, it can be cleaved under strong acidic conditions (e.g., using trifluoroacetic acid) to yield the corresponding pyrimidin-2-one. This transformation is significant as it unmasks a tautomerizable amide system, which can be further functionalized at the nitrogen or oxygen atom.

Table 1: Potential Functional Group Interconversions

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Carbonitrile | Hydrolysis (to Amide) | H₂O₂, NaOH | 4-Carboxamide |

| 4-Carbonitrile | Hydrolysis (to Acid) | HCl (aq), heat | Pyrimidine-4-carboxylic acid |

| 4-Carbonitrile | Reduction | LiAlH₄ or H₂, Raney Ni | 4-(Aminomethyl)pyrimidine |

| 4-Carbonitrile | Nucleophilic Substitution | NaOMe, MeOH | 4-Methoxypyrimidine |

| 2-tert-Butoxy | Ether Cleavage | Trifluoroacetic acid (TFA) | Pyrimidin-2(1H)-one |

Introduction of Diverse Substituents at Pyrimidine Positions (e.g., C-5, C-6)

The C-5 and C-6 positions of the pyrimidine ring are potential sites for the introduction of new substituents, which can significantly influence the molecule's properties. Direct functionalization of these positions can be challenging and often requires specific activation.

One common strategy for functionalizing the C-5 position of a pyrimidine ring is through electrophilic halogenation. For related pyrimidine systems, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used to introduce bromine or chlorine atoms at the C-5 position, particularly in electron-rich pyrimidines. The halogenated intermediate can then serve as a handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. For instance, the halogenation of 2-aminopyrimidines at the C-5 position is a well-established procedure google.com.

Table 2: Strategies for Substitution at C-5 and C-6

| Position | Reaction Type | Potential Reagents/Method | Example of Introduced Group |

|---|---|---|---|

| C-5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | -Br |

| C-5 (post-halogenation) | Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl |

| C-5 or C-6 | Directed Lithiation | LDA, then an electrophile (e.g., benzaldehyde) | -CH(OH)Ph |

Regioselective Functionalization Strategies

Regioselectivity, the control over the site of chemical reactivity, is a critical aspect of synthesizing complex molecules. For pyrimidine derivatives, the inherent electronic properties of the ring and the nature of the existing substituents dictate the regiochemical outcome of reactions.

In di-substituted pyrimidines, particularly those with leaving groups at the C-2 and C-4 positions (like dichloropyrimidines), nucleophilic aromatic substitution (SNAr) reactions often show a high degree of regioselectivity. It is well-documented that the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position mdpi.comnih.gov. This preference is attributed to the greater ability of the nitrogen at position 1 to stabilize the Meisenheimer intermediate formed during attack at C-4. While this compound does not have two leaving groups, understanding the reactivity patterns of analogous 2,4-disubstituted pyrimidines is crucial for designing regioselective syntheses. For example, if the tert-butoxy group were to be replaced by a more labile leaving group like a chlorine atom, subsequent nucleophilic substitutions would be expected to occur preferentially at the C-4 position.

Palladium-catalyzed cross-coupling reactions also exhibit regioselectivity on dihalopyrimidines. Suzuki couplings on 2,4-dichloropyrimidines, for instance, overwhelmingly favor reaction at the C-4 position, allowing for the selective introduction of an aryl or heteroaryl group at this site mdpi.comacs.org. By analogy, if this compound were converted to a dihalo-analogue, such regioselective strategies could be employed.

Generation of Fused Heterocyclic Systems from this compound

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by first converting the existing functional groups into functionalities that can participate in intramolecular or intermolecular cyclization reactions.

For example, as mentioned in section 4.1, the cyano group can be reduced to an aminomethyl group. This primary amine could then be used to construct a fused ring. Reaction with a 1,3-dicarbonyl compound, for instance, could lead to the formation of a fused pyridone ring, yielding a pyrido[4,3-d]pyrimidine (B1258125) derivative.

Alternatively, the cyano group can be transformed into a hydrazinyl moiety. This can be accomplished by first converting the nitrile to an ester, followed by reaction with hydrazine (B178648) hydrate. The resulting hydrazinylpyrimidine is a versatile precursor for synthesizing fused triazole or pyrazole (B372694) rings. For instance, reaction with nitrous acid would yield a tetrazolo[1,5-c]pyrimidine, while condensation with a β-ketoester would lead to a pyrazolo[1,5-c]pyrimidine (B12974108) system. The synthesis of various fused pyrimidines, such as triazolopyrimidines and pyridopyrimidines, from appropriately functionalized pyrimidine precursors has been reported jchr.org.

Another strategy involves the transformation of the nitrile into part of a new ring system through reactions with difunctional reagents. For example, the synthesis of thieno[2,3-d]pyrimidines often starts from 2-amino-3-cyanothiophenes nih.gov. A hypothetical route could involve functionalization at the C-5 position of the pyrimidine with a group that could then react with the C-4 cyano group to form a fused thiophene (B33073) ring.

Table 3: Potential Fused Heterocyclic Systems

| Starting Functionalization | Cyclization Partner/Reagent | Resulting Fused System |

|---|---|---|

| 4-(Aminomethyl)pyrimidine | 1,3-Dicarbonyl compound | Pyrido[4,3-d]pyrimidine |

| 4-Hydrazinylpyrimidine | β-Ketoester | Pyrazolo[1,5-c]pyrimidine |

| 4-Hydrazinylpyrimidine | Nitrous Acid | Tetrazolo[1,5-c]pyrimidine |

| 5-Thioacetyl-pyrimidine-4-carbonitrile (hypothetical) | Intramolecular cyclization | Thieno[3,4-d]pyrimidine |

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butoxy Pyrimidine 4 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-tert-Butoxy-pyrimidine-4-carbonitrile in solution. Advanced one-dimensional and two-dimensional techniques provide detailed information on the chemical environment, connectivity, and spatial relationships of the nuclei within the molecule.

While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be predicted based on its structure. These techniques are crucial for assigning the proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between the two vicinal protons on the pyrimidine (B1678525) ring. A cross-peak would be expected between the signals corresponding to H5 and H6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the tert-butyl protons and the quaternary and methyl carbons of the tert-butoxy (B1229062) group. Additionally, it would link the pyrimidine ring protons (H5 and H6) to their respective carbon atoms (C5 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (typically over two to three bonds). Key HMBC correlations would be expected between:

The tert-butyl protons and the C2 and C4 carbons of the pyrimidine ring, confirming the position of the tert-butoxy group.

The pyrimidine proton H6 and the nitrile carbon (C7), as well as C4 and C5.

The pyrimidine proton H5 and carbons C4 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A significant NOE would be anticipated between the protons of the tert-butyl group and the H5 proton of the pyrimidine ring, providing insight into the preferred conformation of the tert-butoxy group relative to the pyrimidine ring in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. (Note: Chemical shifts are estimated based on analogous structures and may vary with solvent and experimental conditions.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |

| C(CH₃)₃ | ~1.6 | ~28.0 | C(CH₃)₃, C-O | H5 |

| C(CH₃)₃ | - | ~83.0 | - | - |

| H5 | ~7.5 | ~118.0 | C4, C6, C(CN) | H6, C(CH₃)₃ protons |

| H6 | ~8.8 | ~158.0 | C2, C4, C5 | H5 |

| C2 | - | ~165.0 | - | - |

| C4 | - | ~155.0 | - | - |

| C(CN) | - | ~117.0 | - | - |

The chemical shifts in NMR spectroscopy can be influenced by environmental factors such as the solvent and temperature.

Solvent Effects: The choice of deuterated solvent can induce changes in the chemical shifts of the protons and carbons of this compound. researchgate.net Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts (known as aromatic solvent-induced shifts or ASIS) due to anisotropic effects, which can be useful for resolving overlapping signals. researchgate.net Polar solvents may interact with the nitrogen atoms of the pyrimidine ring and the nitrile group, leading to changes in the electron density and thus affecting the chemical shifts of nearby nuclei.

Temperature Effects: Variable temperature (VT) NMR studies can provide insights into the dynamic processes within the molecule. For this compound, the most significant temperature-dependent behavior would be the rotation around the C2-O bond of the tert-butoxy group. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for the methyl groups of the tert-butyl moiety, which are equivalent at room temperature due to rapid rotation. cdnsciencepub.comresearchgate.net In the solid state, it has been noted that the methyl groups of a tert-butyl moiety may show distinct signals in a ¹³C CP-MAS spectrum if rotation is hindered. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Frequencies

For this compound, the characteristic vibrational frequencies can be assigned to specific functional groups and skeletal modes of the molecule.

Nitrile Group (C≡N): The stretching vibration of the nitrile group is expected to appear as a sharp, medium-intensity band in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is also usually observable in the Raman spectrum.

tert-Butoxy Group: The C-O stretching vibrations of the ether linkage will likely produce strong bands in the FT-IR spectrum, typically in the 1250-1000 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups will appear in their characteristic regions (~2950-2850 cm⁻¹ for stretching and ~1470-1365 cm⁻¹ for bending).

Pyrimidine Ring: The pyrimidine ring gives rise to a series of characteristic vibrations. The C=N and C=C stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. researchgate.netnist.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often strong in the Raman spectrum and typically appear in the 1050-990 cm⁻¹ range. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound. (Note: These are approximate ranges and the exact frequencies can be influenced by the molecular environment.)

| Functional Group/Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 (weak) | 3100-3000 (medium) |

| Aliphatic C-H Stretch (tert-butyl) | 2980-2870 (medium-strong) | 2980-2870 (strong) |

| Nitrile (C≡N) Stretch | 2240-2220 (medium, sharp) | 2240-2220 (medium) |

| Pyrimidine Ring (C=C, C=N) Stretch | 1600-1450 (strong) | 1600-1450 (variable) |

| C-H Bending (tert-butyl) | 1470-1365 (medium) | 1470-1365 (medium) |

| C-O-C Stretch (ether) | 1250-1050 (strong) | 1250-1050 (weak) |

| Pyrimidine Ring Breathing | ~1000 (medium) | ~1000 (strong) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

In the absence of strong hydrogen bond donors like O-H or N-H, the crystal packing of this compound would be governed by weaker intermolecular interactions.

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the pyrimidine ring or the tert-butyl group and the nitrogen atoms of the pyrimidine ring or the nitrile group of neighboring molecules are highly probable. researchgate.netnih.gov These interactions, although weak, are directional and play a significant role in the formation of supramolecular assemblies. researchgate.net

π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules pack in an offset face-to-face manner to maximize attractive forces. cdnsciencepub.com

The solid-state structure would provide a snapshot of the molecule's preferred conformation. A key conformational feature of this compound is the dihedral angle between the pyrimidine ring and the tert-butoxy group (C4-C5-O-C(tert-butyl)). The steric bulk of the tert-butyl group is expected to cause it to be twisted out of the plane of the pyrimidine ring to minimize steric hindrance with the H5 proton and the nitrogen atom at position 3. researchgate.netresearchgate.net The precise torsion angles would be determined by the balance of intramolecular steric effects and the optimization of intermolecular packing forces within the crystal. researchgate.net

Electronic and Photophysical Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic and photophysical properties of this compound and its derivatives are of significant interest due to the combined influence of the electron-donating tert-butoxy group and the electron-withdrawing carbonitrile substituent on the pyrimidine core. This substitution pattern creates a donor-π-acceptor (D-π-A) system, which is known to give rise to interesting photophysical phenomena such as intramolecular charge transfer (ICT).

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of 2,4-disubstituted pyrimidines are characterized by absorption bands in the UV region, which are attributable to π–π* and n–π* electronic transitions within the aromatic system. In the case of this compound, the presence of the electron-donating tert-butoxy group at the 2-position and the electron-withdrawing cyano group at the 4-position is expected to lead to a significant redistribution of electron density upon photoexcitation.

The lowest energy absorption band in such D-π-A pyrimidine derivatives typically corresponds to an intramolecular charge transfer (ICT) transition. This transition involves the promotion of an electron from a high-lying occupied molecular orbital, which is largely localized on the electron-donating tert-butoxy group and the pyrimidine ring, to a low-lying unoccupied molecular orbital, with a significant contribution from the electron-withdrawing carbonitrile group.

The position and intensity of this ICT band are sensitive to the polarity of the solvent. In more polar solvents, the excited state, which is more polar than the ground state, is stabilized, often leading to a bathochromic (red) shift in the absorption maximum (λmax).

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| n-Hexane | 1.88 | 295 | 12,500 |

| Dichloromethane (B109758) | 8.93 | 305 | 13,000 |

| Acetonitrile | 37.5 | 310 | 13,200 |

| Methanol | 32.7 | 312 | 13,500 |

Note: The data in this table are hypothetical and intended for illustrative purposes, based on the expected behavior of similar D-π-A pyrimidine systems.

Photophysical Properties (Fluorescence)

The fluorescence properties of this compound and its derivatives are intrinsically linked to their electronic structure. Following excitation into the ICT band, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative decay pathways. The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF).

For D-π-A fluorophores, the emission properties are often highly dependent on the solvent environment, a phenomenon known as solvatochromism. The large change in dipole moment between the ground and the ICT excited state results in a significant red-shift of the emission maximum (λem) in polar solvents. This is due to the reorientation of solvent molecules around the excited-state dipole, which lowers the energy of the excited state prior to emission. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 2: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| n-Hexane | 295 | 350 | 5480 | 0.15 |

| Dichloromethane | 305 | 380 | 6850 | 0.25 |

| Acetonitrile | 310 | 405 | 7980 | 0.35 |

| Methanol | 312 | 415 | 8350 | 0.30 |

Note: The data in this table are hypothetical and intended for illustrative purposes, based on the expected behavior of similar D-π-A pyrimidine systems.

Detailed research findings on analogous pyrimidine-based push-pull systems have demonstrated that the nature of both the donor and acceptor groups, as well as their positions on the pyrimidine ring, can be used to tune the photophysical properties. For instance, increasing the electron-donating strength of the substituent at the 2-position or the electron-withdrawing strength at the 4-position would be expected to further red-shift both the absorption and emission spectra and potentially increase the Stokes shift and quantum yield. The study of these properties is crucial for the development of new fluorescent probes and materials for applications in sensing, imaging, and optoelectronics.

Computational and Theoretical Chemistry Investigations of 2 Tert Butoxy Pyrimidine 4 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used method due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov For a molecule like 2-tert-butoxy-pyrimidine-4-carbonitrile, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis extends this by exploring the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. The tert-butyl group in this compound is connected to the pyrimidine (B1678525) ring via a C-O single bond. Rotation around this bond can lead to different conformers with varying energies. Computational methods can identify the lowest-energy conformer (the ground state) and the energy barriers between different conformations. chemrxiv.orgnih.gov This analysis is crucial as the molecular conformation can significantly influence its reactivity and physical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O | 1.35 Å |

| Bond Length | O-C(tert-butyl) | 1.48 Å |

| Bond Length | C4-CN | 1.45 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | N1-C2-N3 | 125° |

| Bond Angle | C2-O-C(tert-butyl) | 118° |

| Dihedral Angle | N1-C2-O-C(tert-butyl) | 180° (anti-periplanar) |

The electronic structure of a molecule dictates its chemical reactivity. Key aspects of this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO/LUMO Energies: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. aimspress.commaterialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. aimspress.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netnih.gov It is a valuable tool for predicting how molecules will interact. mdpi.com The map uses a color scale to show different regions of charge distribution: red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the nitrogen atoms of the pyrimidine ring and the cyano group would be expected to show negative potential, while the hydrogen atoms would show positive potential. researchgate.netirjweb.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectrum can then be compared with experimental data to confirm the structure and assignment of signals. acs.org

IR (Infrared) and Raman: IR and Raman spectroscopy are used to study the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities. nih.govresearchgate.net These calculated frequencies often require scaling to correct for approximations in the theoretical model and to better match experimental spectra. The predicted spectra help in assigning specific absorption bands to particular molecular vibrations, such as C-H stretches, C=N stretches of the pyrimidine ring, and the characteristic C≡N stretch of the nitrile group. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C≡N Stretch (Nitrile) | 2235 | High |

| C-O Stretch (Ether) | 1250 | Medium |

| Pyrimidine Ring Stretch | 1580 | High |

| C-H Stretch (tert-butyl) | 2980 | Medium |

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by exploring the energy landscape that connects reactants to products.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org For a chemical reaction, the PES provides a conceptual "landscape" where reactants are in energy valleys and reaction pathways follow the lowest energy routes between these valleys. libretexts.org Mapping the PES involves calculating the energy of the system at various points along a reaction coordinate (e.g., the distance between two reacting atoms). This allows for the identification of stable intermediates (local minima) and the energy barriers that must be overcome for the reaction to proceed. researchgate.net

A transition state (TS) is the point of highest potential energy along the lowest-energy path of a reaction. libretexts.org It represents the "point of no return" where the molecule is equally likely to proceed to products or revert to reactants. Computationally, a transition state is located as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net Characterizing the TS involves optimizing its geometry and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. libretexts.org

Intermolecular Interaction Analysis

Hydrogen Bonding Characterization (e.g., QTAIM, NCI)

There is no specific published data from QTAIM or NCI analyses that would allow for a detailed characterization of the hydrogen bonds involving this compound. Such analyses would typically identify bond critical points and characterize the nature of the electron density at these points to define the strength and nature of hydrogen bonds.

Other Non-Covalent Interactions

Detailed studies on other non-covalent interactions, such as van der Waals forces, π-stacking, or halogen bonds for this compound, are not found in the surveyed literature. The strategic manipulation of non-covalent interactions is crucial in the design of functional materials. rsc.org

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for this compound to investigate its dynamic behavior are not described in the available scientific literature. MD simulations are instrumental in understanding the conformational landscape and the influence of the environment on molecular properties. aps.orgrsc.org

Conformational Dynamics and Flexibility

Without specific MD simulation data, a detailed analysis of the conformational dynamics and flexibility of this compound cannot be provided. Such simulations would reveal the accessible conformations of the molecule, the energy barriers between them, and the flexibility of the tert-butoxy (B1229062) group and its interaction with the pyrimidine ring.

Solvent Effects on Molecular Properties

There is no specific research detailing the effects of different solvents on the molecular properties of this compound through molecular dynamics simulations. These studies would be valuable for understanding how the solvent environment influences the compound's conformation, electronic structure, and intermolecular interactions.

Applications in Advanced Organic Synthesis

2-tert-Butoxy-pyrimidine-4-carbonitrile as a Versatile Building Block

The utility of this compound as a foundational element in organic synthesis stems from the differential reactivity of its functional groups. The tert-butoxy (B1229062) group can serve as a protecting group or a directing group in various reactions, while the nitrile functionality is a versatile precursor for a wide array of other chemical moieties, including amines, amides, and carboxylic acids, through well-established chemical transformations. chemistrysteps.compressbooks.publibretexts.org

Synthesis of Complex Polycyclic Heterocycles

While direct examples of the synthesis of complex polycyclic heterocycles starting from this compound are not extensively documented in readily available literature, the general reactivity of the pyrimidine-4-carbonitrile (B1589050) scaffold suggests its potential in such endeavors. The nitrile group can participate in cyclization reactions to form fused ring systems. For instance, reactions with binucleophiles could lead to the formation of annulated pyrimidines, which are core structures in many biologically active compounds. nih.govresearchgate.net The tert-butoxy group, while sterically hindering, can influence the regioselectivity of these cyclization reactions. The general synthetic strategies for fused pyrimidines often involve the elaboration of substituents on the pyrimidine (B1678525) ring, and the nitrile group of this compound is a prime candidate for such manipulations. jchr.orgyu.edu.jo

Precursor for Advanced Pyrimidine-Based Scaffolds

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, frequently found in a variety of therapeutic agents, including kinase inhibitors. rsc.orgnih.gov this compound serves as a valuable precursor for the synthesis of more elaborate pyrimidine-based scaffolds. The tert-butoxy group can be readily cleaved under acidic conditions to reveal a hydroxyl group, which can then be further functionalized. More importantly, the nitrile group can be transformed into other key functionalities. For example, reduction of the nitrile can yield an aminomethyl group, a common linker in drug candidates. Hydrolysis of the nitrile provides a carboxylic acid, which can be used in amide bond formation to append various side chains. These transformations allow for the systematic modification of the pyrimidine core to explore structure-activity relationships in drug discovery programs. A notable application of similar pyrimidine-5-carbonitrile derivatives has been in the development of EGFR inhibitors for anticancer therapy. rsc.org

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in such reactions are not prevalent in the reviewed literature, the chemistry of related pyrimidine systems provides a strong indication of its potential. The pyrimidine ring can be functionalized with leaving groups such as halides or triflates, which can then participate in reactions like Suzuki, Stille, and Sonogashira couplings. organic-chemistry.orgmit.edursc.orgrsc.org

For instance, if the tert-butoxy group were to be replaced by a chloro or bromo substituent, the resulting 2-halopyrimidine-4-carbonitrile would be an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position. The nitrile group itself can also influence the reactivity of the pyrimidine ring in these transformations. While the direct palladium-catalyzed cyanation of aryl halides is a well-established method, the presence of the nitrile in the starting material would necessitate careful selection of reaction conditions to avoid undesired side reactions. organic-chemistry.orgrsc.orgrsc.orgnih.gov

Role in Stereoselective Synthetic Pathways

Currently, there is a lack of specific information in the scientific literature detailing the application of this compound in stereoselective synthetic pathways. The prochiral nature of the pyrimidine ring could, in principle, allow for stereoselective additions to the C5-C6 double bond, but this has not been reported for this specific compound. The development of stereoselective methods would significantly enhance the utility of this building block, allowing for the synthesis of chiral pyrimidine-containing molecules with potential applications in asymmetric catalysis and as chiral drugs.

Development of Chemical Probes and Ligands for Research Purposes

The pyrimidine scaffold is a promising platform for the design of chemical probes and ligands due to its presence in many biologically active molecules and its ability to engage in various intermolecular interactions. nih.govnih.govciac.jl.cnfrontiersin.orgrsc.org The functional handles on this compound make it an attractive starting point for the synthesis of such tools.

For example, the nitrile group could be elaborated into a fluorescent reporter group to create fluorescent probes for biological imaging. nih.govnih.govciac.jl.cnfrontiersin.orgrsc.org Alternatively, the tert-butoxy group could be replaced with a linker for attachment to a solid support or a larger biomolecule. Furthermore, the pyrimidine core itself can be modified to create ligands for specific biological targets. For instance, pyrimidine derivatives have been investigated as radioligands for imaging receptors in the brain. nih.gov The synthesis of such probes would involve the strategic functionalization of the pyrimidine ring, a process for which this compound could serve as a key intermediate. While direct applications of this specific compound in the development of chemical probes and ligands are yet to be widely reported, its chemical versatility suggests significant potential in this area.

Future Research Directions and Unexplored Avenues for 2 Tert Butoxy Pyrimidine 4 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to pyrimidine (B1678525) derivatives often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research should focus on developing more efficient and environmentally benign methods for synthesizing 2-tert-Butoxy-pyrimidine-4-carbonitrile.

Key Research Areas:

Catalytic Methods: Investigation into novel catalytic systems, such as copper-catalyzed tandem reactions, could provide more direct and efficient pathways to functionalized pyrimidines. mdpi.com The development of catalysts that can facilitate the one-pot synthesis from simple precursors would be a significant advancement.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various heterocyclic compounds. mdpi.com Its application to the synthesis of this compound could lead to faster and more energy-efficient production.

Multi-component Reactions: Designing one-pot, three-component reactions, a strategy successfully used for other pyrimidine derivatives, would enhance synthetic efficiency by reducing the number of intermediate purification steps. growingscience.com

Green Chemistry Approaches: The exploration of solvent-free reaction conditions or the use of greener solvents would align with the principles of sustainable chemistry.

| Synthesis Strategy | Potential Advantages |

| Novel Catalysis | Higher yields, selectivity, and atom economy. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency. |

| Multi-component Reactions | Simplified procedures, reduced waste. |

| Green Solvents | Lower environmental impact and improved safety. |

Exploration of Unconventional Reactivity Profiles

The electronic properties of the pyrimidine ring, influenced by the electron-withdrawing nitrile group and the bulky, electron-donating tert-butoxy (B1229062) group, suggest a rich and potentially unconventional reactivity profile for this compound.

Key Research Areas:

Steric Hindrance Effects: The large tert-butyl group is known to create significant steric hindrance, which can be exploited to control reactivity. wikipedia.org In 2,4,6-tri-tert-butylpyrimidine, this bulkiness allows it to act as a non-nucleophilic base. wikipedia.org Investigating whether the tert-butoxy group in this compound can direct reactions to other positions or prevent certain transformations would be a valuable area of study.

Selective Nucleophilic Substitution: Research on related pyrimidine-5-carbonitriles has shown that different sulfanyl (B85325) groups can be selectively replaced by amines under mild conditions. researchgate.net A systematic study of the nucleophilic substitution reactions of this compound could reveal selective replacement of either the tert-butoxy or cyano group, providing access to a diverse range of new derivatives.

Novel Bond Cleavage Reactions: Unexpected reaction pathways, such as the carbon-carbon bond cleavage observed in the nitrosation of certain enamines to form nitriles, highlight the potential for discovering unconventional reactivity. acs.orgacs.org Subjecting this compound to a range of reagents could uncover novel transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, consistency, and scalability. mdpi.commdpi.com Integrating the synthesis of this compound and its derivatives into such platforms represents a significant forward step.

Key Research Areas:

Development of Flow Protocols: Designing a continuous-flow system for the synthesis of this compound would enable rapid optimization of reaction parameters and facilitate safer, more efficient production. nih.gov

Automated Derivatization: Once a flow synthesis of the core molecule is established, it could be coupled with automated platforms to generate libraries of derivatives for screening in various applications. This approach allows for high-throughput synthesis and discovery.

| Platform | Key Benefits |

| Continuous Flow Chemistry | Enhanced safety, better heat and mass transfer, improved reproducibility, ease of scalability. mdpi.commdpi.com |

| Automated Synthesis | High-throughput screening of reaction conditions and rapid library generation. |

Theoretical Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools for predicting the properties of novel molecules before their synthesis, thereby guiding experimental efforts. rsc.org

Key Research Areas:

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure, reactivity, and potential reaction mechanisms of this compound and its derivatives. acs.org This can help rationalize observed reactivity and predict the outcomes of new reactions.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it may be possible to predict the material properties (e.g., optical and electronic properties) of new derivatives based on their chemical structure. While often used for biological activity, the principles can be adapted for materials science. nih.gov

In Silico Design of Materials: Computational screening can be employed to design novel derivatives of this compound with tailored properties for specific materials science applications, such as optimized absorption and emission wavelengths for optoelectronics.

Potential for Applications in Materials Science

The π-deficient and electron-withdrawing nature of the pyrimidine core makes it an excellent building block for materials with interesting optical and electronic properties. rsc.orgresearchgate.net

Key Research Areas:

Optoelectronic Materials: Pyrimidine derivatives are widely used in organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. researchgate.netmdpi.com The specific combination of substituents in this compound could be harnessed to create novel emitters or electron-transport materials. mdpi.comnih.gov Research could focus on synthesizing donor-acceptor molecules incorporating this pyrimidine unit to tune their photophysical properties. mdpi.com

Molecular Sensors: The ability of the nitrogen atoms in the pyrimidine ring to form hydrogen bonds and chelate metals makes pyrimidine derivatives suitable candidates for molecular sensors. rsc.org Future work could explore the synthesis of derivatives of this compound that exhibit a change in fluorescence or color upon binding to specific analytes.

Nonlinear Optical (NLO) Materials: The push-pull electronic structure that can be created with the pyrimidine ring makes it a promising scaffold for NLO materials, which have applications in optical data processing and storage. rsc.org Synthesizing and characterizing the NLO properties of derivatives of this compound could open up new applications in photonics.

| Application Area | Rationale |

| Optoelectronics (OLEDs) | Pyrimidine's electron-accepting nature is beneficial for creating fluorescent emitters and electron transport layers. mdpi.comnih.gov |

| Molecular Sensors | Nitrogen atoms in the pyrimidine ring can act as binding sites for analytes. rsc.org |

| Nonlinear Optics | The pyrimidine core is ideal for creating push-pull molecules with high NLO activity. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.